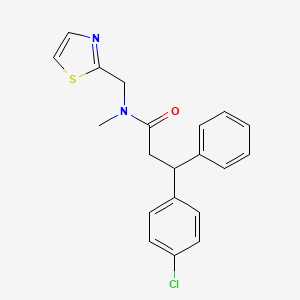
N-(4-anilinophenyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-anilinophenyl)-2-naphthalenesulfonamide, commonly known as ANS, is a chemical compound that belongs to the class of sulfonamides. ANS has been used extensively in scientific research as a fluorescent probe for the study of protein structure and function. The compound has also been investigated for its potential therapeutic applications due to its ability to bind to proteins and modulate their activity.
Mechanism of Action
The mechanism of action of ANS involves its binding to hydrophobic regions of proteins. The compound has been shown to bind to exposed hydrophobic patches on proteins, causing a shift in the protein's conformation. This conformational change can be monitored through changes in the fluorescence properties of ANS.
Biochemical and physiological effects:
ANS has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase, through its binding to hydrophobic regions of the enzymes. ANS has also been shown to modulate the activity of membrane proteins, such as ion channels and transporters.
Advantages and Limitations for Lab Experiments
ANS has several advantages as a fluorescent probe for lab experiments. The compound is relatively small and easy to synthesize, making it readily available for use in research. ANS is also highly sensitive to changes in protein conformation, making it a useful tool for studying protein structure and function. However, ANS has some limitations, including its potential to bind to non-specific hydrophobic regions of proteins, which can lead to false positive results.
Future Directions
There are several future directions for the use of ANS in scientific research. One potential application is in the study of protein aggregation, which is implicated in a variety of diseases, including Alzheimer's and Parkinson's disease. ANS has been shown to bind to amyloid fibrils, which are a hallmark of protein aggregation, and could be used as a tool for studying the process. Another potential application is in the study of protein-protein interactions, which are critical for many cellular processes. ANS could be used to monitor conformational changes in proteins that occur during protein-protein interactions.
Synthesis Methods
ANS can be synthesized through a multi-step process involving the condensation of 4-nitroaniline and 2-naphthalenesulfonyl chloride, followed by reduction of the resulting nitro compound to the corresponding amine. The final product is obtained through the reaction of the amine with sulfuric acid.
Scientific Research Applications
ANS has been widely used in scientific research as a fluorescent probe for the study of protein structure and function. The compound has been shown to bind to hydrophobic regions of proteins, and its fluorescence properties can be used to monitor conformational changes in proteins. ANS has been used to study a variety of proteins, including enzymes, antibodies, and membrane proteins.
properties
IUPAC Name |
N-(4-anilinophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-27(26,22-15-10-17-6-4-5-7-18(17)16-22)24-21-13-11-20(12-14-21)23-19-8-2-1-3-9-19/h1-16,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKDJVUSPAMGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(phenylamino)phenyl]naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B6135496.png)
![3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methylacetamide](/img/structure/B6135526.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6135552.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)
![N,N,5-trimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6135570.png)

![2-(1-naphthylmethyl)-4-[3-(1H-pyrazol-1-yl)propyl]morpholine](/img/structure/B6135585.png)
![9-[4-(difluoromethoxy)-3-ethoxyphenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6135603.png)